molecular formula C30H34N8 B612113 Bemcentinib CAS No. 1037624-75-1

Bemcentinib

Número de catálogo: B612113
Número CAS: 1037624-75-1
Peso molecular: 506.6 g/mol
Clave InChI: KXMZDGSRSGHMMK-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. La cinasa AXL es una tirosina cinasa receptora implicada en varios procesos celulares, incluyendo la supervivencia, proliferación y migración. Bemcentinib se encuentra actualmente en ensayos clínicos por su posible uso en el tratamiento de varios cánceres y otras enfermedades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Bemcentinib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia y la rentabilidad, involucrando a menudo sistemas automatizados y estrictas medidas de control de calidad para asegurar la consistencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bemcentinib se somete a varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .

Melanoma

In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .

Myelodysplastic Syndromes (MDS)

In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .

Case Studies and Clinical Trials

Study Indication Combination Key Findings
BGBC008NSCLCPembrolizumabClinical benefit in STK11-mutated patients; Fast Track Designation received .
Phase 1b/2MelanomaPembrolizumab/Dabrafenib/TrametinibWell tolerated; no significant improvement over SOC alone .
AML StudyAMLLow-dose CytarabineORR of 25%; promising survival benefit observed .
BERGAMOMDS/AMLNoneDemonstrated safety and efficacy in refractory patients .

Actividad Biológica

Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.

AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:

  • Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.
  • Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in several clinical trials for NSCLC:

  • Combination with Pembrolizumab :
    • A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .
  • Phase I Trials :
    • In a phase I trial combining this compound with docetaxel, 35% of patients achieved a partial response. The treatment was generally well tolerated, with manageable low-grade gastrointestinal side effects .
  • AXL Inhibition Effects :
    • Studies have shown that this compound can impair autophagic flux and induce immunogenic cell death in NSCLC cells resistant to EGFR inhibitors, highlighting both its direct anti-tumor effects and potential off-target activities .

Acute Myeloid Leukemia (AML)

In AML treatment, this compound has shown promising results:

  • Combination with Low-Dose Cytarabine :
    • The BERGAMO trial demonstrated that this compound combined with low-dose cytarabine was well tolerated and efficacious in elderly patients with relapsed AML. The median OS for responders was notably high at 24.8 months , while the overall response rate was 25% among treated patients .
  • Mechanistic Insights :
    • A translational study indicated that treatment with this compound led to modulation of immune responses, particularly involving TNFα and cytotoxic immune cells, suggesting an immunomodulatory role alongside its direct anti-cancer effects .

Summary of Clinical Findings

Study TypeCombinationObjective Response Rate (ORR)Median Overall Survival (OS)Key Findings
Phase IIPembrolizumab40%12.2 monthsWell tolerated; reversible transaminase increases
Phase IDocetaxel35%Not specifiedLow-grade gastrointestinal side effects
Phase IILow-Dose Cytarabine25%24.8 months (responders)Modulation of immune responses

Case Studies

  • Case Study: NSCLC Patient
    A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials.
  • Case Study: Elderly AML Patient
    An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.

Propiedades

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673109
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037624-75-1
Record name BGB 324
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemcentinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemcentinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMCENTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.